Cas no 1805583-23-6 (Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate)

メチル 2-アミノメチル-4-シアノ-6-ヒドロキシフェニルアセテートは、有機合成中間体として重要な化合物です。この分子は、アミノメチル基、シアノ基、ヒドロキシ基という複数の官能基を有しており、医薬品や農薬の合成において有用なビルディングブロックとなります。特に、分子内に存在する反応性の高い官能基により、多様な化学変換が可能です。結晶性が良好で取り扱いが比較的容易であり、安定性にも優れています。また、選択的な反応性を活かした精密合成にも適しており、複雑な分子骨格の構築に活用できます。

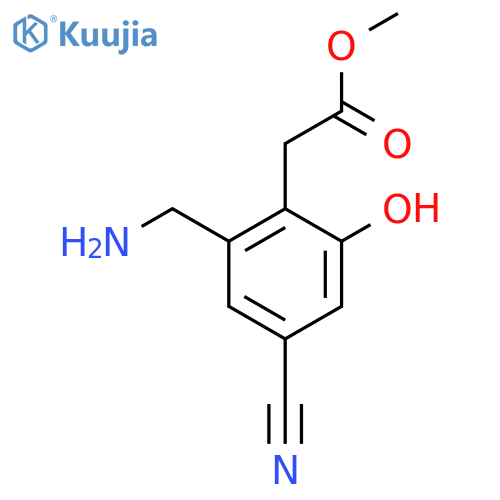

1805583-23-6 structure

商品名:Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate

CAS番号:1805583-23-6

MF:C11H12N2O3

メガワット:220.224582672119

CID:4938779

Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate

-

- インチ: 1S/C11H12N2O3/c1-16-11(15)4-9-8(6-13)2-7(5-12)3-10(9)14/h2-3,14H,4,6,13H2,1H3

- InChIKey: NGYAMTXKNPQMGC-UHFFFAOYSA-N

- ほほえんだ: OC1=CC(C#N)=CC(CN)=C1CC(=O)OC

計算された属性

- せいみつぶんしりょう: 220.08479225 g/mol

- どういたいしつりょう: 220.08479225 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 297

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- ぶんしりょう: 220.22

- トポロジー分子極性表面積: 96.3

Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015030644-250mg |

Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate |

1805583-23-6 | 97% | 250mg |

494.40 USD | 2021-06-17 | |

| Alichem | A015030644-1g |

Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate |

1805583-23-6 | 97% | 1g |

1,490.00 USD | 2021-06-17 | |

| Alichem | A015030644-500mg |

Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate |

1805583-23-6 | 97% | 500mg |

831.30 USD | 2021-06-17 |

Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

1805583-23-6 (Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate) 関連製品

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬